molecular formula C5H7ClN2O4S B1334973 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride CAS No. 41762-76-9

3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride

Cat. No.: B1334973
CAS No.: 41762-76-9
M. Wt: 226.64 g/mol
InChI Key: ZWTPALHHEULAPI-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride (CAS: 41762-76-9) is an organosulfur compound with the molecular formula C₅H₇ClN₂O₄S and a molecular weight of 226.64 g/mol . Its structure integrates a sulfonyl group (-SO₂-), an imidazolidine ring, and a reactive carbonyl chloride (-COCl) moiety, enabling diverse applications in organic synthesis, pharmaceuticals, and polymer chemistry. The compound acts as an electrophile, generating the CH₃SO₂+ synthon for nucleophilic substitutions and eliminations .

Properties

IUPAC Name

3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7ClN2O4S/c1-13(11,12)8-3-2-7(4(6)9)5(8)10/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTPALHHEULAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194587
Record name 3-(Methylsulphonyl)-2-oxoimidazolidine-1-carbonyl chloride
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Molecular Weight

226.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41762-76-9
Record name 3-(Methylsulfonyl)-2-oxo-1-imidazolidinecarbonyl chloride
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Record name 3-(Methylsulphonyl)-2-oxoimidazolidine-1-carbonyl chloride
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Record name 3-(Methylsulphonyl)-2-oxoimidazolidine-1-carbonyl chloride
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Record name 3-(methylsulphonyl)-2-oxoimidazolidine-1-carbonyl chloride
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Preparation Methods

Chlorination of 3-(Methylsulfonyl)-2-oxoimidazolidine

The most established method involves the reaction of 3-(methylsulfonyl)-2-oxoimidazolidine with chlorinating agents such as phosgene or trichloromethyl chloroformate (diphosgene) in the presence of organic bases. This process converts the corresponding imidazolidinone into the carbonyl chloride derivative.

  • Reagents and Conditions:

    • Starting material: 1-methylsulfonyl-2-imidazolidinone
    • Chlorinating agents: Phosgene or diphosgene (bis(trichloromethyl) carbonate)
    • Organic bases: Triethylamine, pyridine, or N,N-dimethylformamide (as acid scavengers)
    • Solvents: Benzene, toluene, dimethylbenzene, chlorobenzene, tetrahydrofuran (THF), methylene dichloride, trichloromethane, ethylene dichloride
    • Temperature: 20–60 °C
    • Reaction time: 2–6 hours
  • Typical Procedure:

    • Dissolve 1-methylsulfonyl-2-imidazolidinone and an organic base (e.g., triethylamine) in an appropriate organic solvent (e.g., ethylene dichloride or toluene).
    • Slowly add the chlorinating agent solution (diphosgene in solvent) dropwise at room temperature.
    • Stir the reaction mixture at 50–60 °C for 4–5 hours.
    • Cool the mixture and filter off the triethylamine hydrochloride byproduct.
    • Concentrate the filtrate and purify the product by recrystallization (e.g., acetone).
    • Dry under vacuum to obtain 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride as an off-white crystalline powder.
  • Yields and Purity:

    • Yields range from 70% to 86% depending on conditions.
    • Melting point: ~178–179 °C
    • Purity by HPLC: ~99.5%

This method is industrially favorable due to relatively mild conditions, good yields, and manageable byproducts. It avoids the use of highly toxic phosgene gas by employing diphosgene as a safer alternative.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with alcohols to form methanesulfonates.

    Elimination Reactions: It can undergo E1cb elimination to generate sulfene.

    Reduction Reactions: It can be reduced to form corresponding sulfonamides.

Common Reagents and Conditions

    Alcohols: React with this compound in the presence of a non-nucleophilic base to form methanesulfonates.

    Thionyl Chloride: Used in the chlorination of methanesulfonic acid to produce the compound.

    Phosgene: Another reagent used in the chlorination process.

Major Products

    Methanesulfonates: Formed from the reaction with alcohols.

    Sulfene: Generated through elimination reactions.

    Sulfonamides: Produced via reduction reactions.

Scientific Research Applications

Synthesis of Novel Compounds

One of the primary applications of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride is its role as a precursor in the synthesis of various novel compounds. Researchers have synthesized derivatives containing oxadiazole and imidazolidine rings, which are known for their diverse biological activities.

In a study published in Pest Management Science, numerous compounds were synthesized from this compound and screened for insecticidal properties. The synthesized compounds were characterized using elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), and mass spectrometry. Notably, while none exhibited larvicidal activity, several demonstrated promising adulticidal effects with mortality rates exceeding 80% at concentrations as low as 5 µg per mosquito .

The biological implications of compounds derived from this compound extend to various therapeutic areas. For instance, some derivatives have shown potential as sodium ion channel inhibitors, which are crucial in treating neurological disorders.

Case Study: Sodium Channel Inhibition

Compounds synthesized from this chlorinated derivative have been investigated for their ability to inhibit Na v1.8 sodium ion channels. These channels are implicated in pain pathways, suggesting that derivatives could serve as potential analgesics .

Analytical Methods

The compound is also significant in analytical chemistry, particularly in liquid chromatography applications. A reverse phase high-performance liquid chromatography (HPLC) method has been developed for its separation and analysis.

HPLC Methodology

The HPLC method employs a mobile phase composed of acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility). This method is scalable and suitable for isolating impurities during preparative separation processes, making it valuable for pharmacokinetic studies .

Summary of Applications

The following table summarizes the key applications of this compound:

Application Description
Synthesis of Novel Compounds Used as a precursor to synthesize oxadiazole and imidazolidine derivatives with biological activity.
Biological Activity Potential use in developing analgesics through sodium channel inhibition.
Analytical Methods Employed in HPLC for separation and analysis in pharmacokinetic studies.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride involves its role as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles such as alcohols and amines. The formation of methanesulfonates from alcohols proceeds via an E1cb elimination mechanism, generating sulfene as an intermediate, followed by nucleophilic attack and proton transfer.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and analogous sulfonyl chlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride C₅H₇ClN₂O₄S 226.64 Sulfonyl, imidazolidine, carbonyl chloride 41762-76-9
Methanesulfonyl chloride CH₃SO₂Cl 114.55 Sulfonyl, methyl, chloride 124-63-0
Tosyl chloride (p-toluenesulfonyl chloride) CH₃C₆H₄SO₂Cl 190.65 Sulfonyl, aromatic ring, chloride 98-59-9
(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride C₄H₆ClNO₄S 199.62 Sulfonyl, oxazolidinone, chloride N/A
Sulfonimidates (general class) R-SO₂-NR'₂ Variable Sulfonimidate group (S=O, N-substituents) N/A

Key Observations :

  • Imidazolidine vs. Oxazolidinone Rings: The imidazolidine ring in the target compound (5-membered, two nitrogens) contrasts with the oxazolidinone ring in the oxazolidinone derivative (5-membered, one oxygen and one nitrogen), altering electronic properties and ring strain .
  • Aromatic vs. Aliphatic Systems : Tosyl chloride’s aromatic ring enhances stability and directs electrophilic substitution reactions, whereas the aliphatic imidazolidine ring in the target compound increases conformational flexibility .

Reactivity and Reaction Pathways

Substitution Reactions :
  • The target compound reacts with alcohols to form methanesulfonates via E1cb elimination , generating sulfene intermediates .
  • Methanesulfonyl chloride lacks the imidazolidine ring, leading to simpler substitution products (e.g., mesyl esters) without intermediate sulfene formation .
  • Tosyl chloride forms stable tosylates, widely used as protecting groups due to the electron-withdrawing effect of the aromatic ring .
Reduction Reactions :
  • Reduction of the target compound yields sulfonamides, critical in drug design (e.g., antibiotics) .
  • Sulfonimidates , derived from sulfonamide precursors, exhibit enhanced biological activity due to their tetrahedral sulfur geometry .

Stability and Environmental Sensitivity

  • Hydrolysis Sensitivity : The carbonyl chloride group in the target compound is highly moisture-sensitive, requiring anhydrous storage conditions .
  • UV Stability : Under UV light, the imidazolidine ring may undergo photolytic degradation, whereas tosyl chloride’s aromatic system offers greater photostability .
  • Thermal Stability: The oxazolidinone derivative exhibits higher thermal stability due to its rigid ring structure compared to the imidazolidine analog .

Biological Activity

3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride is a compound with significant potential in medicinal chemistry, particularly as a precursor for antibiotic synthesis. This article explores its biological activity through various studies, synthesis methods, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound has a molecular formula of C6H8ClN2O3S and a molecular weight of approximately 226.64 g/mol. Its structure features an imidazolidine ring, which is pivotal for its biological interactions. The presence of the methylsulfonyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Antimicrobial Properties

This compound has been primarily studied for its role in synthesizing mezlocillin, a beta-lactam antibiotic. This compound demonstrates significant antimicrobial activity against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, a common pathway for beta-lactam antibiotics .

Interaction Studies

Research indicates that this compound can react with nucleophiles such as amines and alcohols, forming stable products that may exhibit enhanced biological activity. Understanding these interactions is crucial for elucidating its pharmacological properties and potential therapeutic applications .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Direct Chlorination : Involves the chlorination of 2-oxoimidazolidine derivatives.
  • Sulfonylation Reactions : Incorporating the methylsulfonyl group through sulfonylation reactions enhances reactivity.
  • Carbonylation Techniques : These methods allow for the introduction of the carbonyl chloride functional group.

Each method varies in yield and complexity, influencing the choice based on desired purity and application .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
MezlocillinBeta-lactam antibioticContains a beta-lactam ring; used clinically
2-Oxoimidazolidine-1-carbonyl chlorideRelated imidazolidineLacks methylsulfonyl group; less reactive
3-(Trifluoromethyl)-2-oxoimidazolidine-1-carbonyl chlorideFluorinated derivativeEnhanced lipophilicity; potential for different biological activity

The structural differences highlight how the methylsulfonyl group in this compound contributes to its unique reactivity and potential applications in medicinal chemistry .

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) of 4 µg/mL, demonstrating promising antibacterial activity. The study further explored potential synergistic effects when combined with other antibiotics like oxacillin, yielding enhanced antimicrobial effects .

Synergistic Effects with Other Compounds

Another investigation focused on the synergistic effects of combining this compound with various ligands. Results showed that co-treatment could significantly lower MIC values against resistant bacterial strains, suggesting that this compound may enhance the efficacy of existing antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride, and what experimental conditions optimize yield?

  • Methodology : Two primary routes are documented:

  • Radical reaction : Methane reacts with sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) under controlled radical conditions to form the compound, with HCl as a byproduct.
  • Chlorination : Methanesulfonic acid (CH3SO3H\text{CH}_3\text{SO}_3\text{H}) reacts with thionyl chloride (SOCl2\text{SOCl}_2) or phosgene (COCl2\text{COCl}_2), yielding the target compound alongside SO2\text{SO}_2 or CO2\text{CO}_2.
    • Optimization : Industrial-scale synthesis emphasizes reactor design for handling corrosive byproducts (e.g., HCl) and maintaining purity. Key parameters include temperature control (20–60°C), stoichiometric ratios, and inert gas purging to minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm the imidazolidine ring structure, sulfonyl group (SO2\text{SO}_2), and carbonyl chloride functionality.
  • Mass Spectrometry : High-resolution MS to verify molecular weight (226.64 g/mol) and fragmentation patterns.
  • FT-IR : Peaks at 1750–1850 cm1^{-1} (carbonyl chloride) and 1300–1350 cm1^{-1} (sulfonyl group) .

Q. What are the standard substitution reactions involving this compound, and how are they monitored?

  • Reactions : Reacts with alcohols (e.g., methanol, ethanol) in the presence of non-nucleophilic bases (e.g., DIPEA) to form methanesulfonates.
  • Monitoring : TLC or HPLC tracks reaction progress, while quenching with aqueous NaHCO3_3 ensures complete removal of unreacted chloride. Product isolation via vacuum distillation or column chromatography is typical .

Advanced Research Questions

Q. What mechanistic insights explain the E1cb elimination pathway in reactions involving this compound?

  • Mechanism : The compound undergoes E1cb elimination via deprotonation at the α-carbon of the imidazolidine ring, generating a sulfene intermediate (CH3SO2\text{CH}_3\text{SO}_2). This intermediate reacts with nucleophiles (e.g., amines) to form sulfonamides.
  • Experimental Validation : Kinetic isotope effects (KIE) and deuterium labeling studies confirm the base-dependent pathway. In situ IR or 1H^1\text{H}-NMR monitors sulfene formation .

Q. How does this compound act as a reagent in Suzuki–Miyaura coupling, and what challenges arise in catalytic applications?

  • Role : The carbonyl chloride group facilitates transmetalation with palladium catalysts, while the sulfonyl group stabilizes intermediates.
  • Challenges : Competitive hydrolysis of the carbonyl chloride under aqueous conditions requires anhydrous reaction setups. Ligand optimization (e.g., triphenylphosphine) improves catalytic efficiency. Yields >80% are achievable with aryl boronic acids at 60–80°C .

Q. What contradictions exist in reported synthetic yields, and how can researchers troubleshoot discrepancies?

  • Contradictions : Yields vary between 60–95% depending on solvent polarity (e.g., dichloromethane vs. THF) and base strength.
  • Troubleshooting :

  • Byproduct Analysis : GC-MS identifies residual thionyl chloride or methanesulfonic acid.
  • Stoichiometric Adjustments : Excess SOCl2\text{SOCl}_2 (1.5–2.0 eq.) compensates for side reactions.
  • Reaction Time : Prolonged heating (>12 hr) degrades the imidazolidine ring, reducing yield .

Methodological and Application-Focused Questions

Q. How is this compound utilized in synthesizing sulfonamide-based drug candidates?

  • Protocol :

React with primary amines (e.g., aniline derivatives) in DMF at 25°C.

Neutralize with aqueous HCl to precipitate sulfonamides.

Validate via 1H^1\text{H}-NMR (disappearance of carbonyl chloride peak at δ 170–180 ppm) and LC-MS.

  • Case Study : Used in the synthesis of antimicrobial agents targeting bacterial dihydropteroate synthase .

Q. What safety protocols are critical when handling this compound in high-throughput screening?

  • Safety Measures :

  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors.
  • PPE : Acid-resistant gloves (e.g., nitrile) and goggles.
  • Spill Management : Neutralize with sodium bicarbonate before disposal .

Comparative and Mechanistic Analysis

Q. How does the reactivity of this compound differ from tosyl chloride in nucleophilic substitutions?

  • Key Differences :

  • Electrophilicity : The imidazolidine ring enhances electrophilicity at the carbonyl carbon compared to tosyl chloride.
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) accelerate substitutions due to better stabilization of transition states.
    • Experimental Evidence : Competitive reactions with benzyl alcohol show 20% faster kinetics for this compound .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride
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3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride

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